molecular formula C15H22N2S B11493992 2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide

2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide

Cat. No.: B11493992
M. Wt: 262.4 g/mol
InChI Key: BGACHBUKILWTGD-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

The synthesis of 2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpiperidine with 2-phenylethylamine in the presence of a carbothioamide-forming reagent can yield the desired compound . Industrial production methods often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H22N2S/c1-13-7-5-6-12-17(13)15(18)16-11-10-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,16,18)

InChI Key

BGACHBUKILWTGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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